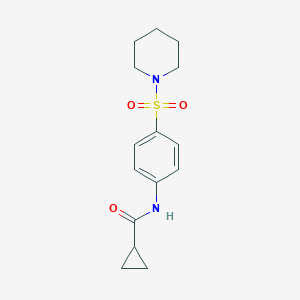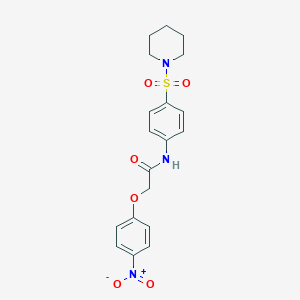![molecular formula C18H18N2O3S B466546 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide CAS No. 433972-65-7](/img/structure/B466546.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C18H18N2O3S . The compound is related to indole derivatives, which have been shown to possess various biological activities .
Molecular Structure Analysis
The molecular structure of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” consists of an indole ring sulfonated at the 1-position and linked to a phenyl ring. This phenyl ring is further linked to a cyclopropane carboxamide group .Physical And Chemical Properties Analysis
The average mass of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is 342.412 Da, and its monoisotopic mass is 342.103821 Da . Additional physical and chemical properties are not provided in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Intramolecular Reactions : Compounds with structures similar to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide demonstrate unique intramolecular reactions. For instance, certain indole carboxamides show cyclization to benzothiazepinones when heated or treated with specific reagents. This cyclization is attributed to the amide's ability to adopt a conformation conducive to the reaction (Eggers et al., 2007).
Synthesis and Characterization : N-substituted cyclohexanecarboxamide derivatives, including those with indole moieties, have been synthesized and characterized. Their structures were confirmed by various spectroscopic methods. Such compounds often show interesting molecular conformations stabilized by intramolecular interactions (Özer et al., 2009).
Biological and Pharmacological Potential
Antimicrobial and Antiproliferative Activities : Compounds structurally related to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide have been studied for their antimicrobial and antiproliferative properties. Some derivatives have shown potential as bacteriostatic or fungistatic agents, and certain compounds have been identified as potential leads for novel antiproliferative agents (Kumar et al., 2012).
Synthetic Versatility for Drug Development : The structural components of these compounds are important in a wide array of pharmacologically active substances. Their synthesis methods demonstrate versatility, making them suitable substrates for further synthetic elaboration and potential drug development (Liu et al., 2017).
Novel Molecular Structures and Synthetic Approaches
Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving diarylvinylidenecyclopropanes and indole derivatives can yield a variety of cyclopropane-containing dihydrobenzofuran and dihydro-1H-indole derivatives, showcasing the diversity of molecular structures accessible through these methods (Li & Shi, 2009).
Advanced Polymer Synthesis : Polyacrylamides derived from polycyclic pendant indole-based chalcone moieties have been synthesized. These polymers demonstrate promising antimicrobial activities, illustrating the potential application of these compounds in advanced materials science (Boopathy et al., 2017).
Orientations Futures
The future directions for research on “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. As with all research, findings should be validated with rigorous testing and peer review .
Mécanisme D'action
Target of Action
The compound N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with indole derivatives , the results of the compound’s action could range from modulation of cellular signaling pathways to direct antimicrobial or antiviral effects.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(14-5-6-14)19-15-7-9-16(10-8-15)24(22,23)20-12-11-13-3-1-2-4-17(13)20/h1-4,7-10,14H,5-6,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDVSKWGDFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B466564.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B466574.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)